A Technical Guide to 3-Oxocyclopentanecarbonitrile: Structure, Properties, Synthesis, and Applications
A Technical Guide to 3-Oxocyclopentanecarbonitrile: Structure, Properties, Synthesis, and Applications
Introduction
3-Oxocyclopentanecarbonitrile is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical industries.[1] Characterized by a five-membered carbocyclic ring bearing both a ketone and a nitrile group, this compound serves as a versatile and valuable building block for the synthesis of more complex molecular architectures.[1][2] Its unique structural arrangement allows for a wide range of chemical transformations, making it a key intermediate in the development of novel therapeutic agents and other high-value organic compounds.[2] This guide provides an in-depth analysis of its chemical structure, physicochemical and spectroscopic properties, established synthetic protocols, and critical applications, with a focus on its utility for researchers and professionals in drug development.
Section 1: Chemical Identity and Structure
3-Oxocyclopentanecarbonitrile is an alicyclic ketone and an aliphatic nitrile.[3] The formal IUPAC name is 3-oxocyclopentane-1-carbonitrile, which unambiguously describes a cyclopentanone ring with a cyano substituent at the C-3 position.[3] This structure provides two distinct points for chemical modification, a strategic advantage in multistep synthesis.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-oxocyclopentane-1-carbonitrile | [3] |
| CAS Number | 41171-91-9 | [2][4][5] |
| Molecular Formula | C₆H₇NO | [2][3][5] |
| Molecular Weight | 109.13 g/mol | [2][3] |
| Common Synonyms | 3-Cyanocyclopentanone, 3-ketocyclopentanecarbonitrile | [2][3][6] |
| Canonical SMILES | C1CC(=O)CC1C#N | [4][5] |
| InChIKey | RJDDBRGASHENKL-UHFFFAOYSA-N | [4][5][6] |
Section 2: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is fundamental to its application in research and development.
Physicochemical Properties
The physical characteristics of 3-Oxocyclopentanecarbonitrile are consistent with a small, polar organic molecule. Its liquid state at room temperature and high boiling point are indicative of strong intermolecular forces imparted by the polar ketone and nitrile functionalities.
| Property | Value | Source(s) |
| Appearance | Liquid | [6] |
| Boiling Point | 250-270 °C at 1 Torr | [2] |
| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [2] |
| Storage Conditions | 2-8°C, sealed in a dry, inert atmosphere | [2][4] |
Spectroscopic Profile
While comprehensive, publicly available experimental spectra for the parent compound are limited, a reliable spectroscopic profile can be predicted based on its known functional groups and data from closely related derivatives.[7] This predictive analysis is crucial for reaction monitoring and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The methylene protons (CH₂) on the cyclopentane ring will appear as complex multiplets. The proton at the C-3 position, alpha to both the carbonyl and the cyano group, will be the most deshielded of the aliphatic protons.
-
¹³C NMR Spectroscopy: The carbon spectrum provides unambiguous evidence of the key functional groups. The carbonyl carbon (C=O) is expected to resonate significantly downfield, typically around 180 ppm, while the nitrile carbon (C≡N) signal appears in the 114-120 ppm region.[7] The remaining sp³-hybridized carbons of the ring will appear further upfield.
-
Infrared (IR) Spectroscopy: IR spectroscopy is an excellent tool for confirming the presence of the two key functional groups. A sharp, intense absorption band is expected in the 2220-2260 cm⁻¹ range, characteristic of a nitrile (C≡N) stretch.[7] A second strong, sharp peak in the 1690-1740 cm⁻¹ region will correspond to the carbonyl (C=O) stretch.[7]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (109.13 g/mol ).[3] Fragmentation patterns would likely involve the loss of the cyano group (CN) and cleavage of the cyclopentane ring.
Section 3: Synthesis and Manufacturing
The synthesis of 3-Oxocyclopentanecarbonitrile is well-established, with the conjugate addition of cyanide to an α,β-unsaturated ketone being the most direct and authoritative method.
Core Synthetic Strategy: Michael Addition
The most common and efficient synthesis involves the Michael (1,4-conjugate) addition of a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, to cyclopent-2-enone.[2] This reaction is mechanistically favored because it forms a stable enolate intermediate, which is then protonated during workup to yield the final product. The choice of cyanide source and reaction conditions can be optimized to maximize yield and minimize side reactions.
Experimental Protocol: Synthesis via Michael Addition
This protocol is a representative example based on established chemical principles and should be performed by qualified personnel with appropriate safety precautions.
-
Reaction Setup: To a stirred solution of cyclopent-2-enone (1.0 eq) in a suitable solvent (e.g., a mixture of ethanol and water) under an inert atmosphere (N₂ or Ar), add potassium cyanide (KCN, 1.2 eq) portion-wise at 0°C.
-
Causality: Performing the reaction at reduced temperature helps to control the exothermicity of the cyanide addition and improve selectivity. An inert atmosphere prevents potential side reactions.
-
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Aqueous Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel.
-
Self-Validation: The quench neutralizes the basic reaction mixture and protonates the intermediate enolate.
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 3-Oxocyclopentanecarbonitrile.
Section 4: Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Oxocyclopentanecarbonitrile stems from the distinct reactivity of its ketone and nitrile functionalities. This allows for its elaboration into a diverse range of downstream products.
Duality of Reactivity
-
Ketone Moiety: The carbonyl group can undergo nucleophilic addition, reduction to the corresponding alcohol (3-hydroxycyclopentanecarbonitrile), or reductive amination to introduce an amine. It also provides an acidic α-proton, enabling enolate formation for subsequent alkylation or condensation reactions.
-
Nitrile Moiety: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine. This functional group is a key pharmacophore in many approved drugs, often acting as a hydrogen bond acceptor or a stable bioisostere for other functional groups.[8]
Applications in Pharmaceutical Synthesis
3-Oxocyclopentanecarbonitrile is a valuable intermediate in the pharmaceutical industry.[2] Its structure is a scaffold that can be modified to produce chiral molecules with high enantiomeric purity, which is essential for developing selective therapeutic agents.[2] For instance, it is used in catalytic enantioselective conjugate additions, providing access to stereochemically defined building blocks.[2][4] Its derivatives have been instrumental in the synthesis of targeted therapies, including selective inhibitors of Janus kinases (JAKs), which are crucial targets for inflammatory diseases.[9]
Section 5: Safety and Handling
As with any reactive chemical intermediate, proper handling of 3-Oxocyclopentanecarbonitrile is paramount for laboratory safety. The compound is classified as harmful and an irritant.[3]
| GHS Hazard Statement | Description |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[3]
Recommended Safety Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[10] Eyewash stations and safety showers should be readily accessible.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[11][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or mists.[10] Keep away from heat, sparks, and open flames, as it is a flammable liquid.[12] Use spark-proof tools and ensure equipment is properly grounded to prevent static discharge.[10][11]
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][12]
-
First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[11] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move to fresh air.[11] In case of ingestion, do not induce vomiting and seek immediate medical attention.[10][11]
Conclusion
3-Oxocyclopentanecarbonitrile is a strategically important chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its bifunctional nature provides a robust platform for the synthesis of diverse and complex organic molecules, solidifying its role as a key building block in the pipeline of modern drug discovery and development. A comprehensive understanding of its chemistry and a rigorous adherence to safety protocols are essential for harnessing its full synthetic potential.
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